Cas no 219685-09-3 (4-formyl-1H-Indole-1-acetic acid)

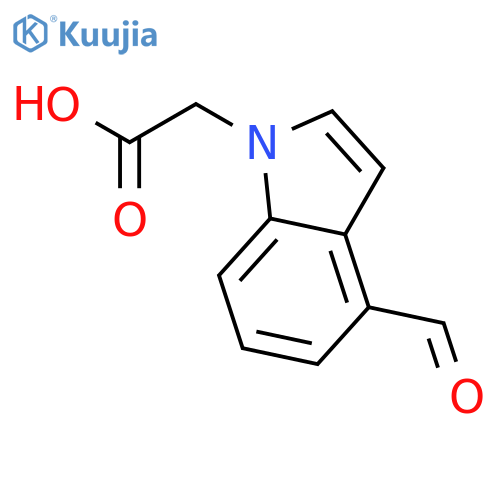

219685-09-3 structure

商品名:4-formyl-1H-Indole-1-acetic acid

4-formyl-1H-Indole-1-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-formyl-1H-Indole-1-acetic acid

- 2-(4-Formyl-1H-indol-1-yl)aceticacid

- 219685-09-3

- 2-(4-Formyl-1H-indol-1-yl)acetic acid

-

- インチ: InChI=1S/C11H9NO3/c13-7-8-2-1-3-10-9(8)4-5-12(10)6-11(14)15/h1-5,7H,6H2,(H,14,15)

- InChIKey: IBPHJLGSCZMLEV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C=CN(C2=C1)CC(=O)O)C=O

計算された属性

- せいみつぶんしりょう: 203.05827

- どういたいしつりょう: 203.058

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 59.3

4-formyl-1H-Indole-1-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0289-100.0mg |

2-(4-formyl-1H-indol-1-yl)acetic acid |

219685-09-3 | 95% | 100.0mg |

¥837.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0289-10.0g |

2-(4-formyl-1H-indol-1-yl)acetic acid |

219685-09-3 | 95% | 10.0g |

¥16652.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0289-1.0g |

2-(4-formyl-1H-indol-1-yl)acetic acid |

219685-09-3 | 95% | 1.0g |

¥3330.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0289-5.0g |

2-(4-formyl-1H-indol-1-yl)acetic acid |

219685-09-3 | 95% | 5.0g |

¥9991.0000 | 2024-08-03 | |

| Chemenu | CM333901-1g |

2-(4-Formyl-1H-indol-1-yl)acetic acid |

219685-09-3 | 95%+ | 1g |

$514 | 2023-02-02 | |

| Chemenu | CM333901-1g |

2-(4-Formyl-1H-indol-1-yl)acetic acid |

219685-09-3 | 95%+ | 1g |

$514 | 2021-08-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0289-250.0mg |

2-(4-formyl-1H-indol-1-yl)acetic acid |

219685-09-3 | 95% | 250.0mg |

¥1331.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0289-500.0mg |

2-(4-formyl-1H-indol-1-yl)acetic acid |

219685-09-3 | 95% | 500.0mg |

¥2222.0000 | 2024-08-03 |

4-formyl-1H-Indole-1-acetic acid 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

219685-09-3 (4-formyl-1H-Indole-1-acetic acid) 関連製品

- 138423-98-0(2-(3-formyl-1H-indol-1-yl)acetic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:219685-09-3)4-formyl-1H-Indole-1-acetic acid

清らかである:99%

はかる:1g

価格 ($):463